molecular formula C13H15FN2O2 B2706172 1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide CAS No. 1396807-86-5

1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide

Cat. No.: B2706172
CAS No.: 1396807-86-5
M. Wt: 250.273
InChI Key: ZSTYEWUAECZRLX-UHFFFAOYSA-N
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Description

1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide is a chemical compound with a unique structure that includes an azetidine ring, a fluorobenzyl group, and an acetyl group

Scientific Research Applications

1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of azetidines in biological systems is not well understood and can vary depending on the specific compound and its functional groups. Some azetidines are used as motifs in drug discovery .

Future Directions

Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines, with a focus on overcoming current limitations and challenges .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide can be synthesized through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its potential as a bioactive compound, while the azetidine ring provides a versatile scaffold for further modifications .

Properties

IUPAC Name

1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-9(17)16-7-11(8-16)13(18)15-6-10-2-4-12(14)5-3-10/h2-5,11H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTYEWUAECZRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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